molecular formula C30H30N2O5S B186869 1-Oxa-4-thia-8-azaspiro[4.5]decane CAS No. 5608-98-0

1-Oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B186869
CAS RN: 5608-98-0
M. Wt: 530.6 g/mol
InChI Key: CLHAERJLAUGGHW-UHFFFAOYSA-N
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Description

“1-Oxa-4-thia-8-azaspiro[4.5]decane” is a chemical compound with the linear formula C7H14ClNOS . It is also known as “8-oxa-1-thia-4-azaspiro[4.5]decane hydrochloride” and has a molecular weight of 195.71 . It is stored under nitrogen at 2-8°C .


Synthesis Analysis

The synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported . The synthesis involved the design and evaluation of these derivatives as selective σ1 receptor ligands . All seven ligands exhibited nanomolar affinity for σ1 receptors .


Molecular Structure Analysis

The molecular structure of 1-Oxa-4-thia-8-azaspiro[4.5]decane includes a total of 24 bonds . There are 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-4-thia-8-azaspiro[4.5]decane include a melting point of 166 - 167°C . It has a molecular weight of 195.71 and is stored under nitrogen at 2-8°C .

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of these synthesized compounds was studied against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
  • Methods of Application: The compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
  • Results: A number of compounds showed moderate to high inhibition activities .

Antitumor Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized. The anticancer activity of these derivatives was evaluated .
  • Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .
  • Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis and Chemical Properties

  • Scientific Field: Organic Chemistry
  • Application Summary: The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.
  • Methods of Application: The specific methods of synthesis were not detailed in the source.
  • Results: The 13 C-NMR spectrum showed characteristic peaks corresponding to the C=O group and the signals assigned to the spiro-C atom.

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized . The antitumor activity of these derivatives was evaluated .
  • Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .
  • Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine

  • Scientific Field: Organic Chemistry
  • Application Summary: The synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine was examined .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results were not detailed in the source .

Antitumor Activity of 7-chloro-substituted Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: It was found that the 7-chloro-substituted derivatives were more potent than the 6-chloro-substituted derivatives against A549, MDA-MB-231 and HeLa cell lines .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The 7-chloro-substituted derivatives (2c and 7f) were more potent than the 6-chloro-substituted derivatives (2b and 7e) against A549, MDA-MB-231 and HeLa cell lines .

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized . The antitumor activity of these derivatives was evaluated .
  • Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .
  • Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine

  • Scientific Field: Organic Chemistry
  • Application Summary: The synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine was examined .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results were not detailed in the source .

Antitumor Activity of 7-chloro-substituted Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: It was found that the 7-chloro-substituted derivatives were more potent than the 6-chloro-substituted derivatives against A549, MDA-MB-231 and HeLa cell lines .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The 7-chloro-substituted derivatives (2c and 7f) were more potent than the 6-chloro-substituted derivatives (2b and 7e) against A549, MDA-MB-231 and HeLa cell lines .

Safety And Hazards

The safety information for 1-Oxa-4-thia-8-azaspiro[4.5]decane includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for 1-Oxa-4-thia-8-azaspiro[4.5]decane could involve further structural modifications to develop potential brain imaging agents for σ1 receptors . This is suggested by the high initial brain uptake and high accumulation in σ1 receptor-rich brain areas observed in mice .

properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBUOGJRXUBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4-thia-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Gao, TH Ye, NY Wang, XX Zeng, LD Zhang… - Bioorganic & medicinal …, 2013 - Elsevier
N-Alkyl and heterocycle substituted 1,3-benzothiazin-4-one (BTZ) derivatives were synthesized. The anti-mycobacterial activities of these compounds were evaluated by determination …
Number of citations: 66 www.sciencedirect.com
SA Nyantakyi, M Li, P Gopal… - Journal of medicinal …, 2018 - ACS Publications
The inclusion of an azaspiroketal Mannich base in the membrane targeting antitubercular 6-methoxy-1-n-octyl-1H-indole scaffold resulted in analogs with improved selectivity and …
Number of citations: 31 pubs.acs.org
中西美智夫, 有村勝男 - YAKUGAKU ZASSHI, 1971 - jstage.jst.go.jp
3-Oxo-1-thia-4, 8-diazaspiro [4, 5] decane derivatives (IV, VI) were prepared from 1-substituted 4-piperidones (I), primary amines (II-1, R 2= H; II-2, R 2= alkyl; II-3, R 2= arylalkyl; II-4, R 2…
Number of citations: 3 www.jstage.jst.go.jp

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